![molecular formula C22H27NO7 B2377111 Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate CAS No. 681841-21-4](/img/structure/B2377111.png)
Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
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Description
Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a useful research compound. Its molecular formula is C22H27NO7 and its molecular weight is 417.458. The purity is usually 95%.
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Biological Activity
Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C22H27NO7
- Molecular Weight : 417.458 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its structural components, particularly the presence of the 3,4,5-trimethoxybenzoyl moiety. This fragment is known for its role in various antitumor agents. The mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Assembly : Similar to well-known anticancer agents like colchicine, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- NADPH Oxidase Inhibition : The compound has been shown to inhibit NADPH oxidase 4 (Nox4), which plays a role in reactive oxygen species (ROS) generation and cellular proliferation. This inhibition contributes to its antiproliferative effects .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound. For instance:
- Cell Lines Tested : Human acute myeloid leukemia (B1647), melanoma, and other tumor cell lines.
- Findings : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating strong antiproliferative activity .
Comparative Activity Table
The following table summarizes the cytotoxic effects of this compound compared to other known compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | B1647 (AML) | 15 | Tubulin assembly inhibition |
Colchicine | Various | 0.1 | Tubulin assembly inhibition |
Combretastatin A-4 | Various | 0.05 | Tubulin assembly inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Trimethoxybenzylidene-Indolinones : This research evaluated several derivatives that included the trimethoxy group and demonstrated their cytotoxic effects through similar mechanisms as described above .
- Mechanistic Insights from Related Compounds : The study of catechin-derived compounds with similar structural motifs revealed that methoxy groups significantly influence their biological activity by enhancing binding affinity to target enzymes like dihydrofolate reductase .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-6-30-20(24)13-17(14-7-9-16(26-2)10-8-14)23-22(25)15-11-18(27-3)21(29-5)19(12-15)28-4/h7-12,17H,6,13H2,1-5H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWRYHJJDLPXKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.